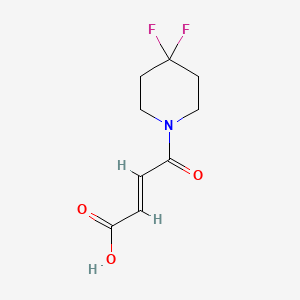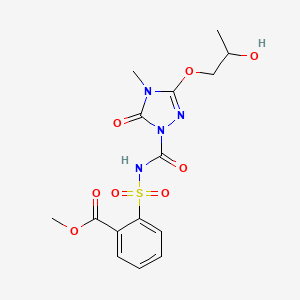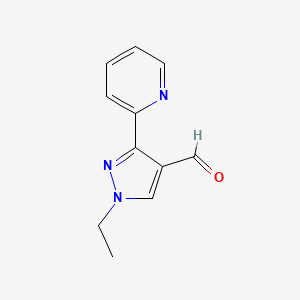
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This compound is characterized by the presence of an ethyl group at the 1-position, a pyridin-2-yl group at the 3-position, and a carbaldehyde group at the 4-position of the pyrazole ring.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of hydrazine with ethyl acetoacetate and 2-pyridinecarbaldehyde under acidic conditions[_{{{CITATION{{{1{ETHYL 3-(2-(CHLOROMETHYL)-1-METHYL-N-(PYRIDIN-2-YL)-1H-BENZOD ...[{{{CITATION{{{_2{SYNTHESIS, CRYSTAL STRUCTURE, AND ANTI-GASTRIC CANCER ACTIVITY OF ETHYL ...](https://link.springer.com/content/pdf/10.1134/S0022476619120187.pdf). The reaction proceeds via the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring.
Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow chemistry, which allows for better control over reaction conditions and improved safety profiles. The use of catalysts such as palladium or copper can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The pyrazole ring can undergo reduction to form the corresponding pyrazoline derivative.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) or halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: 1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-Ethyl-3-(pyridin-2-yl)-1H-pyrazoline.
Substitution: Nitro- or halogen-substituted derivatives of the pyridine ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism by which 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde exerts its effects involves the interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammatory responses or cancer cell proliferation.
Comparison with Similar Compounds
1-Methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde: Similar structure with a methyl group instead of an ethyl group.
3-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde: Lacks the ethyl group at the 1-position.
1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde: Similar structure with a pyridin-3-yl group instead of pyridin-2-yl group.
Uniqueness: The presence of the ethyl group at the 1-position and the pyridin-2-yl group at the 3-position gives this compound unique chemical and biological properties compared to its analogs.
This comprehensive overview provides a detailed understanding of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-ethyl-3-pyridin-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-14-7-9(8-15)11(13-14)10-5-3-4-6-12-10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEUCRSVXDOPJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


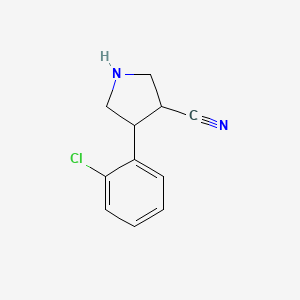

![3-(azetidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1488436.png)
![3-(azetidin-3-yl)-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1488437.png)
![3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1488438.png)
![1-({[(Oxolan-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488439.png)
![6-(2-aminoethyl)-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1488440.png)
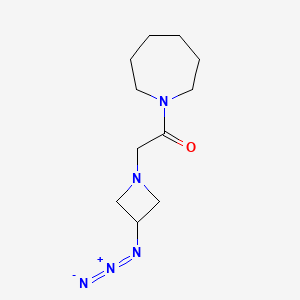
![(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1488443.png)

